7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are used in designing bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .
Synthesis Analysis
The synthesis of similar compounds, like 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis
The structures of these products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents and their positions on the quinazoline ring .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been found to exhibit significant anticancer activity . For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition (IC 50 = 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC 50 = 2.49 μM) .
Antibacterial Activity
Quinazoline derivatives have been reported to show antibacterial activity . Substituted quinazoline derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .
Antifungal Activity
Quinazoline derivatives have also been found to exhibit antifungal properties . This makes them potentially useful in the development of new antifungal drugs.
Anti-Inflammatory Activity
Quinazoline derivatives have been reported to have anti-inflammatory properties . This suggests they could be used in the development of new anti-inflammatory drugs.
Antiviral Activity
Quinazoline derivatives have been found to exhibit antiviral properties . This suggests they could be used in the development of new antiviral drugs.
Antioxidant Activity
Quinazoline derivatives have been reported to have antioxidant properties . This suggests they could be used in the development of new antioxidant drugs.
Future Directions
Quinazoline derivatives are being actively researched for their potential as therapeutic agents in various diseases, including cancer . Therefore, the future directions in this field could involve the design and synthesis of new quinazoline derivatives with improved biological activities and safety profiles.
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, exhibit a wide range of biological activities . Noteworthy among pyrido[2,3-d]pyrimidin-7-one derivatives are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . These targets play crucial roles in cell signaling and cell cycle regulation, respectively.
Mode of Action
It is known that the compound is synthesized via a nucleophilic aromatic substitution reaction The compound’s interaction with its targets likely involves the formation of covalent bonds, leading to changes in the target’s function
Pharmacokinetics
It is known that 2-fluoroaniline, a component of the compound, is efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties could impact the bioavailability of the compound.
properties
IUPAC Name |
7-chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN5OS/c24-14-5-10-20-26-17(11-21(31)30(20)12-14)13-32-23-28-19-4-2-1-3-18(19)22(29-23)27-16-8-6-15(25)7-9-16/h1-12H,13H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJYIIZETHUQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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